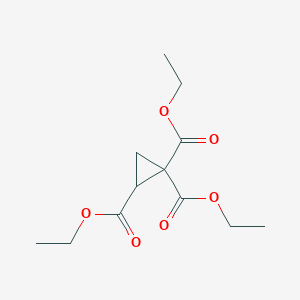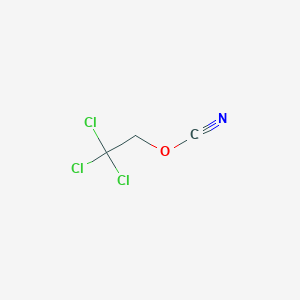
2,2,2-Trichloroethyl cyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,2-Trichloroethyl cyanate is an organic compound with the molecular formula C3H2Cl3NO. It is a derivative of trichloroethanol, where the hydroxyl group is replaced by a cyanate group. This compound is known for its reactivity and is used in various chemical synthesis processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,2,2-Trichloroethyl cyanate can be synthesized through the reaction of 2,2,2-trichloroethanol with cyanogen chloride in the presence of a base such as pyridine. The reaction typically occurs at low temperatures to prevent decomposition of the cyanate group.
Industrial Production Methods
Industrial production of this compound involves the large-scale reaction of 2,2,2-trichloroethanol with cyanogen chloride. The process is carried out in a controlled environment to ensure the safety and purity of the product. The reaction mixture is then purified through distillation or recrystallization to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,2,2-Trichloroethyl cyanate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form trichloroacetic acid.
Reduction: Reduction reactions can convert it to trichloroethylamine.
Substitution: It can undergo nucleophilic substitution reactions where the cyanate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with this compound under mild conditions.
Major Products Formed
Oxidation: Trichloroacetic acid.
Reduction: Trichloroethylamine.
Substitution: Various substituted trichloroethyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2,2,2-Trichloroethyl cyanate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for its potential use in drug development and as a reagent in pharmaceutical synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,2,2-Trichloroethyl cyanate involves its reactivity with nucleophiles. The cyanate group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various substituted products. This reactivity is exploited in synthetic chemistry to create a wide range of compounds.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,2-Trichloroethanol: A precursor to 2,2,2-Trichloroethyl cyanate, used as a sedative and in organic synthesis.
2,2,2-Trichloroethyl chloroformate: Used as a protecting group for amines and alcohols in organic synthesis.
Trichloroacetic acid: A product of the oxidation of this compound, used in chemical peels and as a reagent in organic synthesis.
Uniqueness
This compound is unique due to its cyanate group, which imparts distinct reactivity compared to its analogs
Propriétés
Numéro CAS |
1118-44-1 |
|---|---|
Formule moléculaire |
C3H2Cl3NO |
Poids moléculaire |
174.41 g/mol |
Nom IUPAC |
2,2,2-trichloroethyl cyanate |
InChI |
InChI=1S/C3H2Cl3NO/c4-3(5,6)1-8-2-7/h1H2 |
Clé InChI |
MOPMIZNLSWJZQK-UHFFFAOYSA-N |
SMILES canonique |
C(C(Cl)(Cl)Cl)OC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




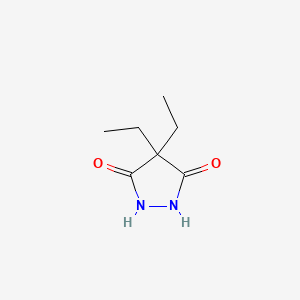

![N-[(8-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]-N-propylfuran-2-carboxamide](/img/structure/B14746015.png)
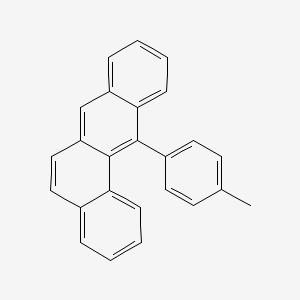
![Benzo[4,5]cyclohept[1,2-b]indole](/img/structure/B14746022.png)

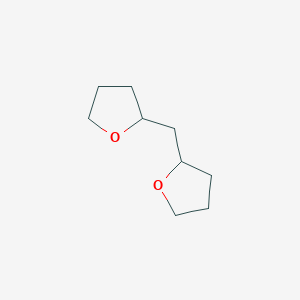
![4,4,4-trifluoro-3-hydroxy-1-(3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)butan-1-one](/img/structure/B14746035.png)
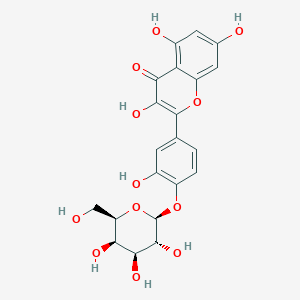
![4-[(1R)-5-[[(4S)-4-(3-chlorophenyl)-2-oxo-1,3,2lambda5-dioxaphosphinan-2-yl]methoxy]-7-methyl-2,3-dihydro-1H-inden-1-yl]-2-propan-2-ylphenol](/img/structure/B14746069.png)

